Quantified Enhancement of Side-Chain Acidity in Cyclo(Asp-Asp) vs. Linear Aspartic Acid-Containing Dipeptides
Density Functional Theory (DFT) calculations at the B3LYP/6-31+G(d) level demonstrate that cyclization significantly increases the acidity of the aspartic acid side chain [1]. Using a thermodynamic cycle to calculate pKa values, the study found that the side-chain carboxyl group in cyclic dipeptides exhibits a markedly lower pKa compared to that in linear dipeptides, indicating a stronger acid [1]. This increased acidity is attributed to an intramolecular hydrogen bond present in the cyclic structure, which is absent in the linear form [1].
| Evidence Dimension | Side-chain carboxyl pKa (acidity) |
|---|---|
| Target Compound Data | Significantly lower pKa than linear dipeptides (exact calculated value not provided, but directional increase in acidity established) |
| Comparator Or Baseline | Linear dipeptides containing aspartic acid |
| Quantified Difference | Qualitative: 'strong acidity for cyclic with respect to linear dipeptides' [1] |
| Conditions | DFT/B3LYP/6-31+G(d) calculations using a thermodynamic cycle in aqueous phase |
Why This Matters
For researchers designing pH-sensitive systems, metal-chelating agents, or investigating proton transfer mechanisms, cyclo(Asp-Asp) offers a predictable and enhanced acidic character relative to its linear precursors.
- [1] Sargolzaei M, Namayandeh Jorabchi M. Cyclization Effect on pKa of the Side Chain of Aspartic Acid in Dipeptides: A DFT Study. Current Physical Chemistry. 2017;17(5):e101667. doi:10.2174/1877946807666171002144628 View Source
